molecular formula C7H3F5N2O2 B6184866 2,2-difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid CAS No. 2624125-11-5

2,2-difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid

Cat. No.: B6184866
CAS No.: 2624125-11-5
M. Wt: 242.1
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Description

2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a pyrazine ring

Properties

CAS No.

2624125-11-5

Molecular Formula

C7H3F5N2O2

Molecular Weight

242.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyrazine with difluoroacetic acid under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The presence of difluoro and trifluoromethyl groups can

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